![molecular formula C17H24F3N5O B2796817 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3,3-trifluoropropan-1-one CAS No. 2329451-19-4](/img/structure/B2796817.png)
1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3,3-trifluoropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3,3-trifluoropropan-1-one, also known as TFP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which has been implicated in various diseases, including cancer, Alzheimer's disease, and viral infections.
Aplicaciones Científicas De Investigación
Discovery of Androgen Receptor Downregulators
1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3,3-trifluoropropan-1-one has been explored for its potential in treating advanced prostate cancer. By modifying the structure of previously known compounds, researchers have developed clinical candidates like AZD3514, which downregulate androgen receptors. This compound has entered Phase I clinical trials for patients with castrate-resistant prostate cancer, indicating its significant therapeutic potential in oncology (Bradbury et al., 2013).
Antidiabetic Drug Development
Further research into compounds structurally related to 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3,3-trifluoropropan-1-one has led to the discovery of triazolo-pyridazine-6-yl-substituted piperazines. These compounds have shown promise as antidiabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition, demonstrating significant efficacy in an in vivo mouse model of Candida glabrata infection. This highlights the compound's potential in contributing to the development of new antidiabetic drugs with antioxidant and insulinotropic activities (Bindu et al., 2019).
Anti-inflammatory and Analgesic Applications
Studies on derivatives of pyridazinone, including compounds structurally similar to 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3,3-trifluoropropan-1-one, have shown potential in anti-inflammatory and analgesic applications. These compounds, when synthesized and tested, exhibited significant activity against carrageenan-induced paw edema in animal models, suggesting their utility in developing new anti-inflammatory and analgesic drugs without the gastrotoxic effects commonly associated with NSAIDs (Refaat et al., 2007).
Antimicrobial Activity
Research into N′-(substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and their 1,3,4-oxadiazole derivatives, related to the compound of interest, has shown significant antimicrobial activity against pathogens like Escherichia coli and Candida albicans. This suggests the potential of these compounds in addressing drug-resistant microbial infections, further emphasizing the broader spectrum of pharmacological applications of these chemical structures (Rao et al., 2022).
Propiedades
IUPAC Name |
1-[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-3,3,3-trifluoropropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N5O/c18-17(19,20)13-16(26)25-11-9-24(10-12-25)15-6-5-14(21-22-15)23-7-3-1-2-4-8-23/h5-6H,1-4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXFRVLCKBITIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[6-(Azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3,3,3-trifluoropropan-1-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.